molecular formula C9H15FN2O B1415783 1-(Azetidine-2-carbonyl)-4-fluoropiperidine CAS No. 2000669-04-3

1-(Azetidine-2-carbonyl)-4-fluoropiperidine

Cat. No.: B1415783
CAS No.: 2000669-04-3
M. Wt: 186.23 g/mol
InChI Key: BBOCJMATBHEVHG-UHFFFAOYSA-N
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Description

1-(Azetidine-2-carbonyl)-4-fluoropiperidine is a chemical compound that belongs to the class of azetidines and piperidines Azetidines are four-membered nitrogen-containing heterocycles, while piperidines are six-membered nitrogen-containing heterocycles

Scientific Research Applications

1-(Azetidine-2-carbonyl)-4-fluoropiperidine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its unique structural features.

    Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Preparation Methods

The synthesis of 1-(Azetidine-2-carbonyl)-4-fluoropiperidine involves several steps, typically starting with the preparation of azetidine-2-carboxylic acid derivatives. One common method involves the reaction of azetidine-2-carboxylic acid with appropriate fluorinating agents to introduce the fluorine atom at the desired position. The resulting intermediate is then coupled with piperidine derivatives under specific reaction conditions to yield the final product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(Azetidine-2-carbonyl)-4-fluoropiperidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum complexes. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-(Azetidine-2-carbonyl)-4-fluoropiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

1-(Azetidine-2-carbonyl)-4-fluoropiperidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, which provide a balance between stability and reactivity, making it suitable for a wide range of applications.

Properties

IUPAC Name

azetidin-2-yl-(4-fluoropiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15FN2O/c10-7-2-5-12(6-3-7)9(13)8-1-4-11-8/h7-8,11H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBOCJMATBHEVHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC1C(=O)N2CCC(CC2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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